An In-Depth Technical Guide to 4-Bromo-2-methylquinolin-3-ol: Physicochemical Properties and Synthetic Approaches
An In-Depth Technical Guide to 4-Bromo-2-methylquinolin-3-ol: Physicochemical Properties and Synthetic Approaches
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-Bromo-2-methylquinolin-3-ol (CAS No. 13235-12-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in numerous pharmacologically active agents, and understanding the nuanced properties of its substituted derivatives is paramount for the rational design of novel therapeutics.[1][2] This document synthesizes available data with established analytical methodologies to serve as a foundational resource for researchers working with this and structurally related molecules.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives represent a cornerstone in the field of medicinal chemistry, forming the core structure of a vast array of natural products and synthetic compounds with diverse biological activities.[1] These activities span a wide therapeutic spectrum, including antimicrobial, antimalarial, anticancer, and anti-inflammatory applications. The strategic substitution on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, thereby influencing its biological target engagement and overall efficacy.
4-Bromo-2-methylquinolin-3-ol incorporates several key functionalities: a bromine atom at the 4-position, a methyl group at the 2-position, and a hydroxyl group at the 3-position. The interplay of these substituents dictates the molecule's electronic and steric properties, influencing its reactivity, solubility, and potential as a synthetic intermediate for more complex molecular architectures. This guide will systematically explore these properties, providing both theoretical and practical insights.
Physicochemical Properties of 4-Bromo-2-methylquinolin-3-ol
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing everything from formulation to bioavailability. While experimental data for 4-Bromo-2-methylquinolin-3-ol is not extensively available in the public domain, we can infer and estimate its properties based on its structure and data from closely related analogues.
Core Chemical Identity
| Property | Value | Source |
| CAS Number | 13235-12-6 | [3] |
| Molecular Formula | C₁₀H₈BrNO | [3] |
| Molecular Weight | 238.08 g/mol | [3] |
| IUPAC Name | 4-Bromo-2-methylquinolin-3-ol | ChemScene |
| SMILES | CC1=NC2=CC=CC=C2C(=C1O)Br | [3] |
Predicted and Inferred Physicochemical Data
The following table summarizes key physicochemical parameters. It is important to note that where experimental data is unavailable, values are predicted based on computational models or inferred from structurally similar compounds.
| Property | Predicted/Inferred Value | Rationale and Comparative Insights |
| Physical State | Solid | Stated by commercial suppliers.[3] This is consistent with the related compound 4-Bromoquinolin-3-ol, which is also a solid. |
| Melting Point | Not available | Experimental determination is required for an accurate value. |
| Boiling Point | > 300 °C (decomposition likely) | High boiling points are characteristic of quinoline derivatives. For comparison, 4-bromo-2-methylquinoline has a reported boiling point of 88-90 °C at 1 Torr. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The hydroxyl group is expected to confer some polarity and hydrogen bonding capability, enhancing solubility in polar solvents. The bromine atom and the quinoline ring system contribute to its lipophilicity. This dual nature is also observed in 4-Bromoquinolin-3-ol. |
| pKa | ~8-10 (hydroxyl proton) | The pKa of the hydroxyl group is influenced by the electron-withdrawing effect of the quinoline ring and the bromine atom. This is a general estimate for a phenolic hydroxyl group on a heterocyclic system. |
| LogP | 3.01 (Computed) | This value suggests a moderate lipophilicity, which is often desirable for drug candidates to balance aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 33.12 Ų (Computed) | This value, indicative of the polar surface area, suggests good potential for oral bioavailability. |
Synthesis and Purification
Proposed Synthetic Pathway
A potential synthetic route could involve the reaction of a substituted aniline with a β-ketoester, followed by cyclization and subsequent bromination.
Figure 1: Proposed synthetic pathway for 4-Bromo-2-methylquinolin-3-ol.
General Experimental Protocol for Synthesis
It is imperative that this proposed protocol be optimized and validated in a laboratory setting by qualified personnel.
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Condensation: Equimolar amounts of 2-methylaniline and diethyl malonate are heated at reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the excess reactants are removed under reduced pressure to yield the intermediate enamine.
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Thermal Cyclization: The crude enamine is added dropwise to a high-boiling point solvent (e.g., diphenyl ether) preheated to approximately 250 °C. The reaction is maintained at this temperature for 30-60 minutes to effect cyclization.
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Hydrolysis and Decarboxylation: The resulting quinoline ester is hydrolyzed and decarboxylated by refluxing with an aqueous solution of sodium hydroxide. Acidification of the reaction mixture will precipitate the 4-hydroxy-2-methylquinolin-3-ol.
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Bromination: The 4-hydroxy-2-methylquinolin-3-ol is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform. N-Bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred until completion as monitored by TLC.
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Purification: The final product, 4-Bromo-2-methylquinolin-3-ol, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
The unambiguous identification and purity assessment of 4-Bromo-2-methylquinolin-3-ol relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methyl group, and a broad singlet for the hydroxyl proton (which may be exchangeable with D₂O). The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals, with the carbon bearing the bromine atom and the carbons of the hydroxyl- and methyl-substituted positions exhibiting characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Due to the presence of bromine, the molecular ion peak in the mass spectrum of 4-Bromo-2-methylquinolin-3-ol will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of key functional groups. The IR spectrum of 4-Bromo-2-methylquinolin-3-ol is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic absorptions for the aromatic C-H and C=C bonds of the quinoline ring will also be present.
Experimental Protocols for Physicochemical Property Determination
The following are generalized protocols that can be adapted for the experimental determination of the key physicochemical properties of 4-Bromo-2-methylquinolin-3-ol.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded. A sharp melting point range is indicative of high purity.
Determination of Solubility
The "shake-flask" method is a common technique for determining aqueous solubility.
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An excess amount of the solid compound is added to a known volume of water in a sealed container.
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The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
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The suspension is then filtered or centrifuged to remove the undissolved solid.
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The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of pKa
UV-Vis spectrophotometry is a widely used method for determining the pKa of ionizable compounds.
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A series of buffer solutions with known pH values are prepared.
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A stock solution of 4-Bromo-2-methylquinolin-3-ol in a suitable solvent (e.g., methanol) is prepared.
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A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded.
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The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against the pH.
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The pKa can be determined from the inflection point of the resulting sigmoidal curve.
Figure 2: Workflow for pKa determination using UV-Vis spectrophotometry.
Applications in Drug Discovery and Development
The 4-Bromo-2-methylquinolin-3-ol scaffold is a versatile starting material for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The bromine atom serves as a convenient handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the 4-position. The hydroxyl and methyl groups can also be further functionalized. Given the broad spectrum of biological activities associated with quinoline derivatives, this compound is a valuable building block for generating libraries of novel compounds for high-throughput screening in drug discovery programs.[2]
Safety and Handling
Based on the available GHS information, 4-Bromo-2-methylquinolin-3-ol should be handled with care in a well-ventilated laboratory environment. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For long-term storage, it is recommended to keep it in a tightly sealed container in a dry and cool place (2-8 °C).[3]
Conclusion
4-Bromo-2-methylquinolin-3-ol is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with proposed synthetic and analytical methodologies. While a lack of extensive experimental data in the public domain necessitates further laboratory investigation, the information presented here serves as a robust starting point for researchers and drug development professionals interested in exploring the chemistry and potential applications of this and related quinoline derivatives.
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